molecular formula C18H15ClN4O3 B2866539 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396870-46-4

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2866539
CAS No.: 1396870-46-4
M. Wt: 370.79
InChI Key: PQGKMCAYJDINIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated methoxyphenyl group and a phenoxypyrimidinyl group linked through a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-methoxyaniline and 2-phenoxypyrimidine-5-carboxylic acid.

    Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-4-yl)urea: Differing by the position of the phenoxypyrimidinyl group, which can affect its chemical reactivity and biological activity.

    1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-6-yl)urea: Another positional isomer with distinct properties and applications.

    1-(5-Chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-3-yl)urea: A compound with a different substitution pattern, leading to unique characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-16-8-7-12(19)9-15(16)23-17(24)22-13-10-20-18(21-11-13)26-14-5-3-2-4-6-14/h2-11H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGKMCAYJDINIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.